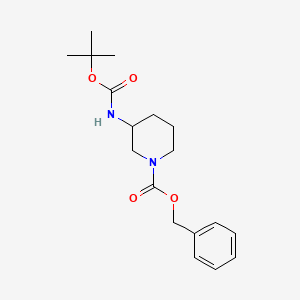

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate

Description

BenchChem offers high-quality Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIONIIVXRCVHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623989 | |

| Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406213-47-6 | |

| Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate: An In-Depth Technical Guide

Introduction: The Significance of Orthogonally Protected 3-Aminopiperidine Scaffolds

The 3-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules and approved pharmaceuticals. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can effectively orient pharmacophoric groups for optimal interaction with biological targets. The presence of two distinct amino functionalities—a secondary amine within the piperidine ring and a primary exocyclic amine—offers rich opportunities for derivatization and molecular elaboration. However, the similar reactivity of these two nucleophilic centers presents a significant synthetic challenge: the need for selective, or orthogonal, protection.

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway to Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate. This key intermediate possesses orthogonal protection of the two amino groups, with a benzyloxycarbonyl (Cbz) group on the ring nitrogen and a tert-butoxycarbonyl (Boc) group on the exocyclic amine. This differential protection strategy is of paramount importance in multi-step syntheses, as it allows for the selective deprotection and subsequent functionalization of one amino group while the other remains shielded. The Cbz group is typically removed under hydrogenolysis conditions, while the Boc group is labile to acidic conditions, providing the synthetic chemist with precise control over the molecular architecture.

This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed rationale behind the chosen synthetic strategy and reaction conditions.

Strategic Approach: A Two-Step Orthogonal Protection

The most direct and efficient pathway to Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate from a readily available starting material involves a two-step sequence starting from 3-aminopiperidine dihydrochloride. The core of this strategy lies in the selective protection of the more nucleophilic exocyclic primary amino group with the Boc group, followed by the protection of the less reactive endocyclic secondary amino group with the Cbz group.

The choice of the Boc group for the initial protection is strategic. Its steric bulk can help to direct the subsequent reaction with the less hindered benzyl chloroformate to the ring nitrogen. Furthermore, the conditions for Boc-protection are generally mild and selective for primary amines over secondary amines under carefully controlled pH.

Experimental Protocols

Part 1: Synthesis of tert-Butyl (Piperidin-3-yl)carbamate

This initial step focuses on the selective N-Boc protection of the exocyclic primary amine of 3-aminopiperidine. The reaction is performed under controlled pH to favor the mono-Boc protected product.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |

| 3-Aminopiperidine Dihydrochloride | 173.08 | 17.3 | 0.1 |

| Di-tert-butyl dicarbonate ((Boc)2O) | 218.25 | 21.8 | 0.1 |

| Sodium Hydroxide (NaOH) | 40.00 | 8.8 | 0.22 |

| Ethanol (EtOH) | 46.07 | 90 mL | - |

| Deionized Water (H2O) | 18.02 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pH probe, and two dropping funnels, dissolve 17.3 g (0.1 mol) of 3-aminopiperidine dihydrochloride in 90 mL of ethanol and 50 mL of deionized water.

-

pH Adjustment: Cool the solution to 10-15 °C using an ice bath. Slowly add a 25% aqueous solution of sodium hydroxide (prepared by dissolving 8.8 g of NaOH in 26.4 mL of water) to adjust the pH of the solution to approximately 11.8-12.2.

-

Reagent Addition: Through one dropping funnel, slowly add a solution of 21.8 g (0.1 mol) of di-tert-butyl dicarbonate in 50 mL of ethanol over a period of 1 hour. Simultaneously, add the 25% aqueous sodium hydroxide solution dropwise via the second dropping funnel to maintain the pH of the reaction mixture between 11.8 and 12.2.[1]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl (piperidin-3-yl)carbamate as a white to off-white solid. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes if necessary.

Part 2: Synthesis of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate

With the exocyclic amine protected, the final step involves the protection of the piperidine ring nitrogen with a benzyloxycarbonyl (Cbz) group.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |

| tert-Butyl (Piperidin-3-yl)carbamate | 200.28 | 20.0 | 0.1 |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 18.8 | 0.11 |

| Triethylamine (TEA) | 101.19 | 15.2 | 0.15 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 20.0 g (0.1 mol) of tert-butyl (piperidin-3-yl)carbamate in 200 mL of dichloromethane.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add 15.2 g (0.15 mol) of triethylamine.

-

Cbz-Cl Addition: Slowly add 18.8 g (0.11 mol) of benzyl chloroformate dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate as a colorless oil or a white solid.

Visualizing the Synthetic Pathway

The following diagram illustrates the two-step synthesis of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate.

Caption: Two-step synthesis of the target molecule.

Causality and Experimental Rationale

The success of this synthetic route hinges on the principle of chemoselectivity, driven by the inherent differences in the reactivity of the two amino groups in 3-aminopiperidine.

-

Selective Boc Protection: The exocyclic primary amine is more nucleophilic and less sterically hindered than the endocyclic secondary amine. By carefully controlling the stoichiometry of the Boc-anhydride and maintaining a basic pH, the reaction can be directed to selectively acylate the primary amine. The use of a biphasic system or a protic co-solvent like ethanol can also influence the selectivity.

-

Orthogonal Protection Strategy: The choice of Boc and Cbz as protecting groups is a classic example of an orthogonal protection strategy. The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), while the Cbz group is stable to acid but can be removed by catalytic hydrogenolysis (e.g., H2, Pd/C). This orthogonality is crucial for subsequent synthetic manipulations where one amine needs to be deprotected while the other remains intact.

Conclusion and Future Perspectives

The described two-step synthesis provides a reliable and scalable method for the preparation of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate, a valuable intermediate for the synthesis of complex nitrogen-containing molecules. The principles of chemoselectivity and orthogonal protection are central to this strategy, offering a high degree of control for synthetic chemists.

Future research in this area may focus on the development of one-pot procedures for the orthogonal protection of 3-aminopiperidine, potentially utilizing novel protecting groups or catalytic systems to further enhance efficiency and reduce the number of synthetic steps. Additionally, the exploration of enzymatic methods for the selective acylation of polyamines could offer a greener and more sustainable alternative to traditional chemical methods.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

- Method for preparing (R)-3-amino piperidine hydrochloride.

- Preparation method of (R)-3-Boc-aminopiperidine.

- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health. [Link]

- (R)The preparation method of 3 Boc amino piperidines.

- Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Application Note - N-CBZ Protection. Scribd. [Link]

-

1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]

- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

Sources

A Technical Guide to the Physicochemical Properties of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate

Introduction: A Cornerstone of Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and synthetic chemistry, the strategic use of molecular scaffolds and protecting groups is paramount. Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate stands out as a quintessential building block, embodying key principles of modern chemical synthesis. Its structure, which features a conformationally versatile piperidine core, is a privileged motif found in a multitude of clinically approved pharmaceuticals.[1][2] This guide offers an in-depth examination of its physicochemical properties, handling protocols, and synthetic utility, providing researchers and drug development professionals with the critical data and field-proven insights necessary for its effective application.

The true synthetic elegance of this compound lies in the dual-protection of its two nitrogen atoms with orthogonally reactive groups: the benzyloxycarbonyl (Cbz or Z) group on the ring nitrogen and the tert-butoxycarbonyl (Boc) group on the exocyclic amine. This arrangement permits the selective deprotection and subsequent functionalization of either nitrogen, opening a vast design space for generating diverse chemical libraries and optimizing lead compounds.[3][4] Understanding the distinct properties of this molecule is the first step toward unlocking its full potential in the laboratory.

Compound Identification and Core Properties

Precise identification is the foundation of scientific integrity. The fundamental identifiers and properties of the title compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | Benzyl 3-[[(2-methylpropan-2-yl)oxy]carbonylamino]piperidine-1-carboxylate | IUPAC Nomenclature |

| CAS Number | 406213-47-6 | Chemical Abstracts Service |

| Molecular Formula | C₁₈H₂₆N₂O₄ | Calculated |

| Molecular Weight | 334.41 g/mol | [5] |

| Common Synonyms | 1-Cbz-3-(Boc-amino)piperidine; Benzyl 3-(Boc-amino)piperidine-1-carboxylate | N/A |

Physicochemical Characterization

The physical and chemical behaviors of a compound dictate its handling, formulation, and reaction conditions.

| Property | Description | Rationale & Comparative Insights |

| Appearance | White to off-white crystalline solid. | Based on analogous compounds like (R)-3-(Boc-Amino)piperidine which is a white to off-white solid.[6] |

| Melting Point | Estimated: 115 - 125 °C | No experimental data is publicly available for this specific isomer. However, related structures such as tert-butyl N-(1-benzylpiperidin-3-yl)carbamate and (R)-3-(Boc-Amino)piperidine have reported melting points of 118-120 °C and 121-125 °C, respectively.[6][7] This range provides a reliable estimate for experimental planning. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and chloroform. Low solubility in water and non-polar solvents like hexanes. | The presence of the large, lipophilic Cbz and Boc groups dominates the molecule's character, conferring high solubility in common organic solvents.[6][8] The polar carbamate functionalities provide some affinity for polar solvents but are insufficient to grant significant aqueous solubility. |

| Stability | Stable under standard laboratory conditions. | The compound is stable at room temperature in a dry environment. It is incompatible with strong oxidizing agents and strong acids, which can cleave the protecting groups.[6] |

Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not readily published, its structure allows for a confident prediction of its key spectroscopic signatures. This is an essential exercise for reaction monitoring and quality control.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ ~5.15 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

δ ~4.8-5.0 ppm (br s, 1H): N-H proton of the Boc-carbamate.

-

δ ~1.5-4.2 ppm (m, 9H): A complex series of overlapping multiplets corresponding to the nine protons on the piperidine ring. The protons on carbons adjacent to the nitrogen atoms (C2, C6, C3) will be further downfield.

-

δ ~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

-

-

¹³C NMR (100 MHz, CDCl₃): Expected signals include ~155 ppm (carbamate carbons), ~136 ppm (aromatic C-ipso), ~128 ppm (aromatic C-H), ~80 ppm (quaternary carbon of Boc group), ~67 ppm (benzyl CH₂), multiple signals between 20-50 ppm for the piperidine ring carbons, and ~28 ppm (methyl carbons of Boc group).

-

Mass Spectrometry (ESI-TOF): Expected [M+H]⁺ of 335.1965. This provides a high-confidence method for confirming the compound's identity in reaction mixtures.

Chemical Reactivity: The Power of Orthogonal Protection

The primary utility of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate stems from the differential chemical stability of the Boc and Cbz protecting groups. This "orthogonal" nature allows for a two-dimensional approach to synthetic strategy, where each nitrogen can be addressed independently.[3][4]

-

Boc Group: This group is highly labile to acidic conditions. It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, typically at room temperature.[9]

-

Cbz Group: This group is stable to most acidic and basic conditions but is selectively cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[10][11]

This orthogonality is a cornerstone of modern peptide synthesis and complex molecule construction, enabling precise, stepwise modifications.[3][10]

Field-Proven Experimental Protocols

The following protocols are standardized, self-validating methods for key manipulations involving this compound.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" by regulatory bodies for determining thermodynamic solubility.[12] It ensures that a true equilibrium is reached between the solid compound and the aqueous phase, providing a definitive solubility value rather than a kinetic estimate.[13][14]

Methodology:

-

Preparation: Add an excess amount of the solid compound (~5-10 mg) to a clear glass vial (e.g., 4 mL). The visual presence of undissolved solid is required.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24-48 hours. The agitation ensures maximal surface area contact to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the solid settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.45 µm syringe filter to remove any remaining particulates.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations. The resulting concentration is the thermodynamic solubility.

Protocol: Selective Boc Group Removal (Acidolysis)

Causality: The Boc group's tert-butyl cation is stabilized upon protonation by a strong acid, facilitating its cleavage. The mechanism involves the formation of isobutylene and carbon dioxide. This reaction is typically fast and clean.

Methodology:

-

Dissolution: Dissolve Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: At 0 °C, add an excess of a strong acid. Common choices are:

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the corresponding TFA or HCl salt. If the free base is needed, the residue can be dissolved in an appropriate solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) before extraction.

Protocol: Selective Cbz Group Removal (Hydrogenolysis)

Causality: The benzyl C-O bond is susceptible to cleavage by catalytic hydrogenation. The palladium catalyst facilitates the addition of hydrogen across this bond, liberating the free amine and producing toluene as a byproduct.[10]

Methodology:

-

Setup: In a flask suitable for hydrogenation, dissolve the compound (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.[6]

-

Catalyst Addition: Carefully add Palladium on carbon (Pd/C, typically 5-10 wt%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Seal the reaction vessel, evacuate the inert atmosphere, and replace it with hydrogen gas (H₂), typically at atmospheric pressure (using a balloon) or slightly higher in a specialized apparatus.

-

Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Vigorous stirring is crucial for efficient three-phase mixing (solid catalyst, liquid solution, gas). Monitor completion by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[6][10] The filtrate is then concentrated under reduced pressure to yield the deprotected product.

Applications in Research and Development

The primary application of this compound is as a high-value intermediate. The piperidine scaffold is one of the most important heterocyclic systems in medicinal chemistry, known for improving pharmacokinetic properties and providing a three-dimensional vector for interacting with biological targets.[1][17][18] By using Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate, research teams can:

-

Synthesize Focused Libraries: Selectively deprotect one nitrogen, perform a coupling reaction (e.g., amide bond formation, reductive amination), then deprotect the second nitrogen and perform a different reaction to rapidly generate a matrix of diverse analogues.

-

Access Novel Chemical Space: The chiral center at the 3-position (if using an enantiomerically pure version) provides precise stereochemical control, which is often critical for biological activity.

-

Streamline Synthetic Routes: As a commercially available, pre-functionalized building block, it saves numerous synthetic steps compared to building the substituted piperidine ring from scratch.[8]

Safety and Handling

While this specific compound does not have a comprehensive, published safety profile, data from closely related aminopiperidine derivatives provide a strong basis for safe handling protocols.[19]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected prior to use and removed using the proper technique.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

-

Handling and Storage:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, often recommended at 2-8°C.[6][7] Keep away from incompatible materials such as strong acids and oxidizing agents.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

-

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. This should be done through a licensed professional waste disposal service.

References

- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. PubChem. [Link]

-

1-Benzyl-3-N-Boc-aminopiperidine | CAS#:478828-62-5. Chemsrc. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Boc Deprotection - TFA - Common Organic Chemistry. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Safe Handling of MDI and TDI. American Chemistry Council. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | C18H26N2O4 | CID 21981786. PubChem. [Link]

-

How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. ResearchGate. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Industry Guidelines on the Safe Handling of Enzymes in Pulp & Paper Manufacturing. AMFEP. [Link]

-

Material Safe Handling Guidance. American Chemistry Council. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

Protecting Groups. [Link]

-

Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

-

1-Cbz-3-Amino-piperidine | CAS#:876461-55-1. Chemsrc. [Link]

-

Safety. IN.gov. [Link]

-

Protecting Groups: Boc, Cbz, Amine. StudySmarter. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

-

A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

Boc De-protection. Reddit. [Link]

-

1-Benzyl-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid. PubChem. [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

-

Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825. PubChem. [Link]

-

Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777. PubChem. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Protective Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | C18H26N2O4 | CID 21981786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]

- 7. 1-Benzyl-3-N-Boc-aminopiperidine | CAS#:478828-62-5 | Chemsrc [chemsrc.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. enamine.net [enamine.net]

- 14. scielo.br [scielo.br]

- 15. rsc.org [rsc.org]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

Mass spectrometry analysis of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate

An In-depth Technical Guide to the Mass Spectrometry Analysis of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate

Introduction: The Analytical Imperative for a Versatile Synthetic Building Block

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a key intermediate in modern medicinal chemistry and drug development. Its bifunctional nature, featuring two distinct carbamate protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group—offers synthetic chemists orthogonal deprotection strategies. This molecular architecture makes it a valuable scaffold for constructing complex piperidine-containing molecules, a motif prevalent in a vast array of pharmaceuticals.

Given its central role, unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose. This guide provides an in-depth exploration of the mass spectrometric behavior of this molecule, moving beyond a simple recitation of methods to explain the causality behind its fragmentation. We will dissect its ionization properties, predict its fragmentation pathways under collision-induced dissociation (CID), and present a validated, step-by-step protocol for its analysis, empowering researchers to confidently characterize this compound and its derivatives.

Chapter 1: Molecular Properties and Ionization Behavior

Understanding the intrinsic properties of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is the foundation for developing a robust MS method. The molecule contains two nitrogen atoms within the piperidine ring and the Boc-protected amine, which are readily protonated under the acidic mobile phase conditions typical for reversed-phase chromatography.

| Property | Value |

| Molecular Formula | C₁₈H₂₆N₂O₄ |

| Average Molecular Weight | 334.41 g/mol |

| Monoisotopic (Exact) Mass | 334.1893 Da |

| Predicted Protonated Adduct | [M+H]⁺ |

| m/z of Protonated Adduct | 335.1965 |

Electrospray ionization (ESI) in positive ion mode is the ideal technique for this molecule. The basic nitrogen atoms provide excellent sites for protonation, leading to a strong signal for the protonated molecule, [M+H]⁺, at m/z 335.1965.

A critical consideration during analysis is the inherent lability of the Boc protecting group.[1] This group is designed to be removed by acid, and the conditions within a mass spectrometer's source or the use of harsh mobile phase additives like trifluoroacetic acid (TFA) can cause premature, in-source fragmentation.[2][3] This would manifest as the observation of a significant ion corresponding to the loss of the Boc group (m/z 235.14) even in a full MS scan, complicating accurate molecular weight confirmation. Therefore, methodological choices must be made to preserve the integrity of the parent molecule prior to fragmentation analysis.

Chapter 2: The Analytical Workflow: From Sample to Spectrum

A successful analysis hinges on a well-designed workflow that integrates sample preparation, chromatographic separation, and mass spectrometric detection. Each step is optimized to ensure the preservation of the parent ion for subsequent tandem MS (MS/MS) analysis.

Protocol 1: Optimized LC-MS/MS Analysis

This protocol is designed as a self-validating system to ensure data integrity and minimize artifacts like in-source decay.

1. Sample Preparation:

- Prepare a stock solution of the analyte at 1 mg/mL in acetonitrile (ACN).

- Dilute the stock solution with a 50:50 mixture of ACN and water to a final working concentration of 1-10 µg/mL. The final concentration should be optimized to avoid detector saturation.

2. Liquid Chromatography Parameters:

- Column: Standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water. Expert Insight: Formic acid is a sufficiently strong modifier for good chromatography and ionization, but gentle enough to prevent significant Boc-group cleavage, unlike TFA.[3]

- Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

- Gradient: 5% B to 95% B over 5-7 minutes.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 2-5 µL.

3. Mass Spectrometry Parameters:

- Ionization Mode: ESI Positive.

- Capillary Voltage: 3.5 - 4.5 kV.

- Source Temperature: 120-150 °C.

- Desolvation Gas (N₂): Flow and temperature set according to instrument manufacturer recommendations (e.g., 8 L/min at 350 °C).

- Data Acquisition:

- Full Scan (MS1): Scan a mass range of m/z 50-500 to confirm the presence and purity of the protonated molecule ([M+H]⁺ at m/z 335.2). Check for the absence of a major peak at m/z 235.1, which would indicate excessive in-source fragmentation.

- Tandem MS (MS/MS): Isolate the precursor ion at m/z 335.2 and subject it to Collision-Induced Dissociation (CID). Scan the resulting product ions from m/z 40-340. Collision energy should be ramped or optimized (e.g., 10-40 eV) to observe both low-energy and high-energy fragments.

Chapter 3: Decoding the Fragmentation Puzzle

The true structural power of mass spectrometry is realized in the MS/MS experiment. The fragmentation of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is dictated by the hierarchical stability of its functional groups. The analysis reveals several predictable and diagnostic cleavage patterns.

Key Fragmentation Pathways:

-

The Dominant Boc-Group Fragmentation: The tert-butoxycarbonyl group is highly susceptible to fragmentation under CID.[4]

-

Loss of Isobutylene (C₄H₈): A major fragmentation route involves the neutral loss of isobutylene (56 Da) to form an ion at m/z 279.1 . This is often a primary and highly abundant fragment.[4]

-

Further Loss of CO₂: The ion at m/z 279.1 can subsequently lose carbon dioxide (44 Da) to yield the fully deprotected piperidine amine ion at m/z 235.1 .[4]

-

Formation of tert-Butyl Cation: Direct cleavage of the Boc group can produce the stable tert-butyl cation (C₄H₉⁺) at m/z 57.1 . This is a hallmark indicator of a Boc-protected compound.

-

-

The Diagnostic Benzyl Carbamate Cleavage: The benzyloxycarbonyl group also produces a highly characteristic fragment.

-

Formation of Tropylium Ion: Cleavage of the C-O bond in the benzyl ester, followed by rearrangement, generates the highly stable, aromatic tropylium ion (C₇H₇⁺) at m/z 91.1 . This peak is a reliable indicator of a benzyl-containing moiety.

-

-

Piperidine Ring Fissions: While often less intense than the protecting group fragmentations, cleavages of the piperidine ring can also occur. These fragmentations are typically initiated by the charge on one of the nitrogen atoms, leading to α-cleavage adjacent to the nitrogen.[5] These pathways result in a series of lower mass ions that can provide further confirmation of the core structure.

Summary of Predicted Product Ions

The table below summarizes the key fragments expected in the MS/MS spectrum of the [M+H]⁺ precursor ion. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition of each fragment, providing an additional layer of certainty.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Formula | Proposed Identity/Origin |

| 335.1965 | 279.1390 | 56.0575 | C₁₄H₁₉N₂O₂⁺ | [M+H - C₄H₈]⁺ |

| 335.1965 | 235.1492 | 100.0473 | C₁₃H₁₉N₂O⁺ | [M+H - C₅H₈O₂]⁺ |

| 335.1965 | 91.0542 | 244.1423 | C₇H₇⁺ | Tropylium ion |

| 335.1965 | 57.0699 | 278.1266 | C₄H₉⁺ | tert-Butyl cation |

| 279.1390 | 235.1492 | 43.9898 | C₁₃H₁₉N₂O⁺ | [M+H - C₄H₈ - CO₂]⁺ |

Conclusion

The mass spectrometric analysis of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a clear illustration of structure-directed fragmentation. By employing a soft ionization technique like ESI and carefully selecting LC conditions to preserve the labile Boc group, the intact protonated molecule can be reliably generated and isolated. Subsequent tandem mass spectrometry via CID produces a rich spectrum of diagnostic fragments. The characteristic losses of isobutylene and the entire Boc group, coupled with the formation of the tell-tale tropylium and tert-butyl cations, provide an unambiguous fingerprint for this molecule. The methodologies and mechanistic insights presented in this guide offer a robust framework for researchers to confidently identify and characterize this important synthetic intermediate, ensuring the integrity of their materials in the rigorous landscape of drug discovery and development.

References

-

Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. Available at: [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Benzyl carbamate. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Okumura, T., et al. (2000). Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. Journal of Health Science. Available at: [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Available at: [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer.... ResearchGate. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. Available at: [Link]

-

Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS.... SciELO. Available at: [Link]

-

Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

A Technical Guide to Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate: A Keystone Intermediate in Modern Drug Discovery

Abstract: Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate stands as a pivotal molecular scaffold in contemporary medicinal chemistry and pharmaceutical development. Its strategic design, featuring a chiral center at the 3-position and orthogonally protected amino functionalities, renders it an exceptionally versatile building block. The presence of a benzyloxycarbonyl (Cbz) group on the piperidine nitrogen and a tert-butoxycarbonyl (Boc) group on the exocyclic amine allows for selective, stepwise deprotection and subsequent functionalization. This guide provides an in-depth analysis of the synthesis, chemical properties, and critical applications of this intermediate, with a particular focus on its role in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. Detailed protocols and mechanistic insights are provided for researchers, chemists, and drug development professionals to leverage the full synthetic potential of this high-value intermediate.

Introduction: The Strategic Value of a Differentially Protected Piperidine

The Piperidine Moiety in Pharmaceuticals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its prevalence is due to its ability to adopt a stable chair conformation, presenting substituents in well-defined axial and equatorial positions. This allows for precise three-dimensional interactions with biological targets. Furthermore, the ring nitrogen can act as a basic center or a point for further substitution, profoundly influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

Molecular Profile of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate

This intermediate is a sophisticated derivative of the simple 3-aminopiperidine core. Its power lies in the precise arrangement of protecting groups that mask the reactivity of its two nitrogen atoms.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis];

} } Caption: Structure of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate.

Key Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆N₂O₄ | [1] |

| Molecular Weight | 334.41 g/mol | [1] |

| Appearance | Typically a solid | [2] |

| Chirality | Exists as (R) and (S) enantiomers, or as a racemate | [3] |

The Principle of Orthogonal Protection: Cbz vs. Boc

The core utility of this intermediate stems from the concept of orthogonal protection . The Cbz and Boc groups are carbamates that prevent the amines from undergoing unwanted reactions, but they are removed under distinct and non-interfering conditions.[4]

-

Boc (tert-butoxycarbonyl) Group: This group is labile under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent).[5][6] It is stable to hydrogenation and basic conditions.

-

Cbz (Benzyloxycarbonyl) Group: This group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[1][7] It is generally stable to the acidic and basic conditions used for manipulating Boc and other protecting groups.[7]

This orthogonality is not merely a convenience; it is a fundamental strategy that enables chemists to dictate the sequence of reactions. One nitrogen can be selectively deprotected and reacted, while the other remains shielded, and vice-versa. This control is paramount for constructing complex molecules with high efficiency and purity.[4]

Synthesis and Stereochemical Control

The synthesis of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate requires a deliberate sequence of protection steps. The order is critical to avoid side reactions and to ensure high yields. The most logical approach starts with a precursor that allows for sequential protection.

Synthetic Strategy: A Stepwise Approach

A common and effective strategy begins with either racemic or an enantiomerically pure 3-aminopiperidine derivative. A typical sequence involves protecting one amine, followed by the other. For instance, a route described in patent literature involves first introducing the Cbz group onto the ring nitrogen, followed by protection of the exocyclic amine with the Boc group.[3]

dot graph "Synthetic_Pathway" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} } Caption: General synthetic step for the N-Boc protection.

Protocol 1: Synthesis of (R)-Benzyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

This protocol is adapted from methodologies described in the patent literature and reflects a standard laboratory procedure.[3]

Objective: To protect the exocyclic amine of (R)-N-benzyloxycarbonyl-3-aminopiperidine with a Boc group.

Materials:

-

(R)-N-benzyloxycarbonyl-3-aminopiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM) or similar aprotic solvent

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve (R)-N-benzyloxycarbonyl-3-aminopiperidine (1.0 eq) in a suitable solvent such as DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Aqueous Base: In a separate beaker, prepare an aqueous solution of sodium carbonate (approx. 2.0 eq). Add this solution to the reaction flask.

-

Cooling: Cool the biphasic mixture to 0-5°C using an ice-water bath. Vigorous stirring is essential to ensure adequate mixing between the organic and aqueous phases. Causality: Cooling is critical to control the exothermicity of the reaction with (Boc)₂O and to minimize potential side reactions, such as the formation of the di-Boc protected amine.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1-1.2 eq) in a minimal amount of the reaction solvent (DCM). Add this solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with two additional portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted base), saturated sodium bicarbonate solution, and finally, brine. Trustworthiness: Each wash step serves a purpose. The acid wash removes inorganic base, the bicarbonate wash neutralizes the acid, and the brine wash begins the drying process, ensuring a clean product upon solvent evaporation.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, R-benzyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Achieving Chirality

For pharmaceutical applications, obtaining a single enantiomer is almost always mandatory. The 3-aminopiperidine core is a common chiral building block.[8] Enantiomerically pure starting materials can be sourced directly or prepared via methods such as:

-

Chiral Resolution: Resolving a racemic mixture of a precursor (e.g., N-Cbz-3-aminopiperidine) using a chiral acid like tartaric acid or mandelic acid to form diastereomeric salts that can be separated by crystallization.

-

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to synthesize the chiral piperidine ring from an achiral precursor.

The Intermediate in Action: The Power of Selective Deprotection

The true value of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is realized in its subsequent reactions. A chemist can choose which nitrogen to unveil for further elaboration, guiding the synthesis toward the desired target.

dot graph "Orthogonal_Deprotection" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} } Caption: Orthogonal deprotection strategies for the title intermediate.

Case Study: Synthesis of DPP-IV Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemics used to treat type 2 diabetes. Many potent inhibitors, such as Sitagliptin, feature a chiral β-amino acid derivative attached to a heterocyclic core. The (R)-3-aminopiperidine scaffold is a key component in many investigational and approved DPP-IV inhibitors.[9][10]

The synthesis of these complex molecules often relies on the selective deprotection of an intermediate like (R)-Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate.

Synthetic Logic for a DPP-IV Inhibitor Analog:

-

Start with the orthogonally protected intermediate.

-

Selective Boc Deprotection: The exocyclic amine at the 3-position is the required nucleophile for amide bond formation. Therefore, the Boc group is removed first using acidic conditions. The Cbz group remains intact, preventing the piperidine nitrogen from interfering.

-

Amide Coupling: The resulting free amine (Benzyl 3-aminopiperidine-1-carboxylate) is coupled with a protected β-amino acid or a similar carboxylic acid fragment using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

-

Final Deprotection: The Cbz group on the piperidine nitrogen is removed via hydrogenolysis to yield the final active pharmaceutical ingredient (API).

dot graph "DPPIV_Synthesis" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} } Caption: Synthetic workflow for a DPP-IV inhibitor analog.

Conclusion: A Strategically Indispensable Tool

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is more than a simple chemical; it is a testament to the power of strategic molecular design. By incorporating a chiral center and two orthogonally protected nitrogens, it provides chemists with a robust and flexible platform for building complex, high-value molecules. Its role as a keystone intermediate in the synthesis of DPP-IV inhibitors highlights its importance in modern drug discovery. The principles of its synthesis and the logic of its selective deprotection offer a clear roadmap for researchers aiming to construct novel therapeutics built upon the privileged piperidine scaffold. Understanding and effectively utilizing this intermediate can significantly accelerate the development of new medicines.

References

- CN117625708A - A kind of preparation method of R-3-Boc aminopiperidine.

-

Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

-

Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of Sitagliptin. (2009). ResearchGate. [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Protecting Groups: Boc, Cbz, Amine. (2023). StudySmarter. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

- EP2647624A1 - Intermediates of sitagliptin and preparation process thereof.

-

1-BOC-3-Aminopiperidine. PubChem, National Center for Biotechnology Information. [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). National Center for Biotechnology Information (PMC). [Link]

-

Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024). Organic Chemistry Portal. [Link]

-

Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. (2021). RSC Publishing. [Link]

-

EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

-

Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. (2012). Taylor & Francis Online. [Link]

-

Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. (2018). ResearchGate. [Link]

- WO2009064476A1 - Preparation of sitagliptin intermediate.

-

Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. (2012). Green Chemistry Letters and Reviews. [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2018). National Center for Biotechnology Information (PMC). [Link]

-

EXPERIMENTAL PROCEDURE. The Royal Society of Chemistry. [Link]

- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

N-BOC-3-Aminopiperidine. Chongqing Chemdad Co., Ltd. [Link]

-

3-(Boc-amino)piperidine. PubChem, National Center for Biotechnology Information. [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. [Link]

-

Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. SciSpace. [Link]

-

benzyl (3R, 4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-piperidine-1-carboxylate. CP Lab Safety. [Link]

-

Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. (2022). Pharmacia. [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2022). National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

-

Activity of 8-purine derivative as DPP-4 inhibitor. (2024). Dove Medical Press. [Link]

Sources

- 1. Cbz-Protected Amino Groups [organic-chemistry.org]

- 2. 1-N-Cbz-3-aminopiperidine | 711002-74-3 [chemicalbook.com]

- 3. CN117625708A - A kind of preparation method of R-3-Boc aminopiperidine - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. (S)-3-N-Boc-aminopiperidine | 216854-23-8 [chemicalbook.com]

- 9. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document delves into the theoretical underpinnings of solubility, presents a robust experimental protocol for its determination, and discusses the anticipated solubility characteristics based on the molecule's physicochemical properties.

The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug from discovery to market, the characterization of its physicochemical properties is a cornerstone of successful development. Among these, solubility is a critical attribute that influences bioavailability, manufacturability, and the overall efficacy of an active pharmaceutical ingredient (API). For synthetic intermediates like Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate, a thorough understanding of their solubility in organic solvents is essential for:

-

Reaction Kinetics and Yield: The rate and extent to which reactants are in the same phase directly impact reaction speed and equilibrium. Choosing a solvent in which the starting materials have optimal solubility can significantly enhance reaction efficiency and product yield.

-

Purification and Crystallization: Solubility differences are the foundation of purification techniques such as crystallization and chromatography. A well-defined solubility profile allows for the rational selection of solvent systems to effectively remove impurities and isolate the desired compound in a high state of purity.[1]

-

Process Scalability: A process that works on a lab scale may not be viable for large-scale production if solubility issues are not addressed. Understanding the solubility profile across a range of solvents and temperatures is crucial for developing a robust and scalable manufacturing process.

-

Formulation Development: While this guide focuses on organic solvents, the principles of solubility are universal. Early knowledge of a compound's solubility behavior provides insights into its potential for formulation as a final drug product.

This guide will provide the theoretical framework and practical methodology to empower researchers to make informed decisions regarding solvent selection for processes involving Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solute in a solvent is a complex thermodynamic process governed by the change in Gibbs free energy (ΔG).[2] For dissolution to occur spontaneously, the Gibbs free energy of the system must decrease (ΔG < 0). The relationship between Gibbs free energy, enthalpy (ΔH), and entropy (ΔS) is described by the following equation:

ΔG = ΔH - TΔS [2]

Where:

-

ΔG is the change in Gibbs free energy.

-

ΔH is the change in enthalpy, representing the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions.

-

T is the absolute temperature in Kelvin.

-

ΔS is the change in entropy, which is the measure of the system's disorder. Dissolution of a solid into a liquid generally leads to an increase in entropy.[2]

The interplay of these factors determines the extent of solubility. A favorable enthalpy change (exothermic dissolution, negative ΔH) and a significant increase in entropy both contribute to a more negative ΔG and, consequently, higher solubility.[3]

The principle of "like dissolves like" provides a useful qualitative prediction of solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better suited for dissolving non-polar solutes.

Physicochemical Properties of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate

Molecular Structure:

Structural Analysis and Predicted Properties.

The structure of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate contains both polar and non-polar moieties, which will influence its interaction with different solvents:

-

Polar Groups: The molecule possesses two ester groups and an amide linkage, which contain polar carbonyl (C=O) and C-O bonds, as well as an N-H group capable of acting as a hydrogen bond donor. These groups will favor interactions with polar solvents.

-

Non-Polar Groups: The benzyl group and the tert-butyl group are bulky and non-polar, contributing to the molecule's lipophilicity. These groups will have favorable interactions with non-polar solvents.

Based on the properties of structurally similar compounds found in PubChem, we can estimate the following physicochemical parameters for our target molecule:

| Property | Predicted Value | Source (Similar Compounds) |

| Molecular Weight | 334.41 g/mol | [4] |

| XLogP3 | ~2.9 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

The predicted XLogP3 value of approximately 2.9 indicates a moderate degree of lipophilicity, suggesting that the compound will exhibit solubility in a range of organic solvents with intermediate polarity. The presence of both hydrogen bond donors and acceptors suggests that solvents capable of hydrogen bonding may also be effective.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method. This technique involves agitating an excess of the solid compound in the solvent of choice until equilibrium is reached, followed by quantification of the dissolved solute in a saturated solution.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate to a series of vials (e.g., 20 mg to 2 mL of each solvent). The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette, or separate the solid by centrifugation or by filtering the solution through a chemically resistant syringe filter (e.g., PTFE). This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

-

Sample Analysis by HPLC:

-

Preparation of Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Perform serial dilutions to create a set of calibration standards.

-

Sample Preparation: Accurately dilute a known volume of the saturated filtrate with the mobile phase to bring the concentration within the range of the calibration curve.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).

-

-

Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate in the original solvent, taking into account the dilution factor.

-

Predicted Solubility Profile and Discussion

Based on the physicochemical properties of the target molecule and related structures, a qualitative solubility profile can be predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | Capable of hydrogen bonding with the amide and carbonyl groups. The alkyl chains can interact with the non-polar parts of the molecule. |

| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate | Moderate to High | Can act as hydrogen bond acceptors and have dipole-dipole interactions with the polar groups. |

| Chlorinated | Dichloromethane | Moderate | Can interact with the molecule through dipole-dipole interactions. |

| Aromatic | Toluene | Low to Moderate | The aromatic ring can have π-π stacking interactions with the benzyl group. |

| Non-polar | Heptane | Low | Lacks the ability to form strong interactions with the polar functional groups of the molecule. |

Discussion of Expected Trends:

The solubility of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is expected to be highest in polar protic solvents like methanol and ethanol due to their ability to engage in hydrogen bonding with the amide and carbonyl functionalities. Aprotic polar solvents are also anticipated to be effective solubilizing agents. As the polarity of the solvent decreases, the solubility is expected to decrease, with the lowest solubility predicted in non-polar aliphatic hydrocarbons like heptane.

The moderate lipophilicity suggested by the predicted XLogP3 value indicates that while polar interactions are important, the non-polar regions of the molecule will also play a significant role. This may lead to appreciable solubility in solvents of intermediate polarity like dichloromethane and ethyl acetate.

Conclusion and Practical Implications

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate in organic solvents. By combining theoretical principles with a robust experimental methodology, researchers can generate the critical data needed to optimize synthetic and purification processes.

The key takeaways for scientists and drug development professionals are:

-

A thorough understanding of solubility is fundamental to efficient and scalable pharmaceutical development.

-

The shake-flask method, coupled with HPLC analysis, provides a reliable means of obtaining quantitative solubility data.

-

The predicted solubility profile suggests that polar protic and aprotic solvents are likely to be the most effective for dissolving Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate.

It is strongly recommended that the experimental protocol outlined in this guide be performed to generate precise, quantitative solubility data for this important synthetic intermediate. This will enable more rational solvent selection, leading to improved process efficiency, higher product quality, and ultimately, a more streamlined path to drug development.

References

-

PubChem. Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 11: Thermodynamics of Solubility. [Link]

-

European Medicines Agency. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Palmer, D. S., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(24), 10877-10888. [Link]

-

Wikipedia. Solubility. [Link]

-

Malki, A., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 2(5), 1485-1496. [Link]

-

Delgado, D. R., & Martínez, F. (2015). Principles of Solubility. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 40, pp. 113-145). Academic Press. [Link]

-

PubChem. Benzyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Concept of solubility prediction in organic solvents by machine learning. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

PubChem. 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. [Link]

-

JoVE. Solubility - Concept. [Link]

-

PubChem. tert-Butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. 1-[(Tert-butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

TGA. ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

-

ICH. Quality Guidelines. [Link]

Sources

Discovery and initial synthesis of substituted piperidine carboxylates

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Piperidine Carboxylates

Abstract

The substituted piperidine carboxylate framework is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1][2] This guide provides a comprehensive exploration of this privileged scaffold, from its historical discovery to the sophisticated synthetic methodologies currently employed. We will delve into the seminal synthesis of pethidine, a landmark discovery that unveiled the therapeutic potential of this structural class. The narrative will then transition to an in-depth analysis of contemporary synthetic strategies, including catalytic hydrogenation of pyridines, cycloaddition reactions, and multicomponent reactions, with a strong emphasis on achieving stereochemical control through asymmetric catalysis. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding the causality behind experimental choices.

Introduction: The Piperidine Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals.[3] Its significance stems from a combination of favorable physicochemical properties:

-

Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbons of the piperidine ring allow for a defined three-dimensional arrangement of substituents, which is crucial for precise interactions with biological targets.

-

Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility. The overall lipophilicity of the molecule can be fine-tuned through substitution on the ring.[1]

-

Metabolic Stability: The piperidine core is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles.[1]

The addition of a carboxylate group, often as an ester, introduces a key functional handle for further molecular elaboration and provides an additional point of interaction with biological receptors. This combination of features makes substituted piperidine carboxylates a highly "privileged" scaffold, frequently found in drugs targeting the central nervous system (CNS), as well as in anticancer, anti-inflammatory, and antimicrobial agents.[1][3]

Caption: Core structure of a substituted piperidine carboxylate.

Historical Perspective: The Genesis of Pethidine (Meperidine)

The journey of substituted piperidine carboxylates in medicine began serendipitously in the late 1930s. German chemist Otto Eisleb, while investigating synthetic anticholinergic agents, synthesized ethyl 1-methyl-4-phenylpiperidine-4-carboxylate in 1938.[4][5] This compound was not initially intended to be an analgesic. However, its potent pain-relieving properties were soon discovered by Otto Schaumann at IG Farben, marking a pivotal moment in pharmaceutical history.[4][5]

Marketed as Demerol (in the US) and Pethidine, this fully synthetic opioid became the first of its kind and offered an alternative to morphine.[6][7] The discovery was particularly significant as it demonstrated that potent analgesic activity was not exclusive to the complex polycyclic structure of morphine. Instead, a much simpler, synthetically accessible piperidine core could elicit similar effects by acting as an agonist at the µ-opioid receptor.[6] The development of pethidine was also spurred by Germany's need for a domestic supply of analgesics leading up to World War II, as traditional morphine supplies were at risk.[7][8]

Classical Synthetic Approaches

The initial synthesis of pethidine serves as a classic example of constructing the 4-substituted piperidine-4-carboxylate core. The strategy involves a two-step process that builds the heterocyclic ring and installs the key functional groups.[4]

Protocol 1: Classical Synthesis of Pethidine

This synthesis involves the formation of a 4-cyano-4-phenylpiperidine intermediate, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification.

Step 1: Synthesis of 1-methyl-4-phenylpiperidine-4-carbonitrile

-

Reagents: Benzyl cyanide, Chlormethine (N,N-bis(2-chloroethyl)methylamine), Sodium amide (NaNH₂).

-

Procedure:

-

To a solution of sodium amide in an inert solvent (e.g., liquid ammonia or toluene), slowly add benzyl cyanide to form the corresponding carbanion.

-

Add chlormethine to the reaction mixture. The reaction proceeds via a double alkylation of the benzyl cyanide carbanion with the two chloroethyl groups of chlormethine, leading to the cyclization and formation of the piperidine ring.

-

Quench the reaction carefully and extract the product, 1-methyl-4-phenylpiperidine-4-carbonitrile.

-

Step 2: Conversion to Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine)

-

Reagents: 1-methyl-4-phenylpiperidine-4-carbonitrile, Sulfuric acid (H₂SO₄), Ethanol (EtOH).

-

Procedure:

-

Heat the nitrile intermediate in a mixture of ethanol and concentrated sulfuric acid.

-

This single step accomplishes both the hydrolysis of the nitrile to a carboxylic acid and its subsequent Fischer esterification to the ethyl ester.

-

Neutralize the reaction mixture and extract the final product, pethidine.[5]

-

Caption: Classical two-step synthesis of Pethidine.

Modern Synthetic Strategies: Efficiency, Control, and Diversity

While classical methods laid the groundwork, modern organic synthesis demands greater efficiency, atom economy, and, crucially, stereocontrol. Several powerful strategies have been developed for the synthesis of substituted piperidine carboxylates.

Catalytic Hydrogenation of Pyridine Derivatives

One of the most direct and atom-economical methods to access piperidines is through the reduction of readily available pyridine precursors.[3]

-